N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine
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Overview
Description
N-6-Thiabicyclo[322]non-8-en-7-ylidenehydroxylamine is a unique compound characterized by its bicyclic structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine typically involves the construction of the bicyclic framework followed by the introduction of the hydroxylamine group. One common approach is the cyclization of suitable precursors under controlled conditions. For example, the reaction of sulfur dichloride with cyclooctadiene can form a bicyclic intermediate, which can then be further functionalized to introduce the hydroxylamine group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the bicyclic structure or the hydroxylamine group.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with metals and other biomolecules is a key aspect of its activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but differs in the position and type of substituents.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Another related compound with a different arrangement of sulfur and oxygen atoms.
Uniqueness
N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine is unique due to its specific bicyclic framework and the presence of the hydroxylamine group. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
83369-32-8 |
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Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
N-(6-thiabicyclo[3.2.2]non-8-en-7-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H11NOS/c10-9-8-6-2-1-3-7(11-8)5-4-6/h4-7,10H,1-3H2 |
InChI Key |
HFKBNBGMJZKXFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC(C1)SC2=NO |
Origin of Product |
United States |
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